molecular formula C25H21FN4S B287205 3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287205
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: YGJHMAIMHJMMPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant scientific research interest due to its potential use in various applications.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been shown to have low toxicity, making it a promising candidate for further development as a drug.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, its anti-inflammatory, anticancer, and antibacterial properties make it a versatile compound for use in various research applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesemethoden

The synthesis of 3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-((3,5-dimethylphenyl)amino)-1-(2-fluoro-4-iodophenyl)ethanone with thiosemicarbazide in the presence of a base. The reaction yields the desired compound in good yield and purity.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential use in various scientific research applications. It has been shown to possess anti-inflammatory, anticancer, and antibacterial properties, making it a promising candidate for the development of new drugs.

Eigenschaften

Produktname

3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C25H21FN4S

Molekulargewicht

428.5 g/mol

IUPAC-Name

3-(3,5-dimethylphenyl)-6-[1-(3-fluoro-4-phenylphenyl)ethyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H21FN4S/c1-15-11-16(2)13-20(12-15)23-27-28-25-30(23)29-24(31-25)17(3)19-9-10-21(22(26)14-19)18-7-5-4-6-8-18/h4-14,17H,1-3H3

InChI-Schlüssel

YGJHMAIMHJMMPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C4=CC(=C(C=C4)C5=CC=CC=C5)F)C

Kanonische SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C4=CC(=C(C=C4)C5=CC=CC=C5)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.